4-hydroxy-1-methyl-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-1-methyl-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Substitution reactions may occur at various positions on the quinoline or thiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
Biologically, quinoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be studied for its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound may be investigated for its pharmacological properties. Quinoline derivatives are known for their ability to interact with biological targets, making them candidates for drug development.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers and dyes. Its chemical properties can be exploited to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core structure.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) contain the thiazole ring.
Uniqueness
The uniqueness of 4-hydroxy-1-methyl-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical properties, differentiating it from other quinoline and thiazole derivatives.
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c1-23-15-10-6-5-9-13(15)17(24)16(19(23)26)18(25)22-20-21-14(11-27-20)12-7-3-2-4-8-12/h2-11,24H,1H3,(H,21,22,25) |
InChI Key |
XTHOPZKKTGPKEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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